![molecular formula C6H7ClN2O2S B129618 2-Amino-5-chlorobenzenesulfonamide CAS No. 5790-69-2](/img/structure/B129618.png)
2-Amino-5-chlorobenzenesulfonamide
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Description
2-Amino-5-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of 2-Amino-5-chlorobenzenesulfonamide involves the reaction of o-Aminobenzenesulfonamide with N-chloro-succinimide in chloroform for 3 hours at reflux temperature . The resulting compound is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of 2-Amino-5-chlorobenzenesulfonamide consists of a benzene ring substituted with an amino group, a chloro group, and a sulfonamide group . The molecular weight of this compound is 206.65 g/mol .Scientific Research Applications
Antibacterial Applications
2-Amino-5-chlorobenzenesulfonamide: is a sulfonamide, which is a class of compounds known for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria, thereby preventing bacterial growth . This compound can be used in the development of new antibacterial agents, especially for treating infections where resistance to other antibiotics has developed.
Antimicrobial Resistance Research
The study of 2-Amino-5-chlorobenzenesulfonamide also contributes to understanding antimicrobial resistance. By analyzing how bacteria evolve to resist sulfonamides, researchers can develop strategies to combat resistance and design more effective antibiotics .
Veterinary Medicine
In veterinary medicine, sulfonamides like 2-Amino-5-chlorobenzenesulfonamide are used to treat a variety of infections in livestock. Their broad-spectrum antibacterial activity makes them suitable for gastrointestinal and respiratory infections .
Anti-inflammatory Properties
Sulfonamides have been shown to possess anti-inflammatory properties. Research into 2-Amino-5-chlorobenzenesulfonamide could lead to new treatments for inflammatory diseases, leveraging its ability to modulate inflammatory responses .
Carbonic Anhydrase Inhibition
This compound has potential applications in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues. Inhibitors of this enzyme are used to treat conditions like glaucoma, epilepsy, and altitude sickness .
Diuretic Effects
Sulfonamides can act as diuretics, aiding in the excretion of excess fluids from the body2-Amino-5-chlorobenzenesulfonamide could be researched for its diuretic effects, which might be beneficial in conditions like hypertension and edema .
Thyroid Dysfunction Treatment
Research into sulfonamides has indicated their use in treating thyroid dysfunction2-Amino-5-chlorobenzenesulfonamide could be explored for its potential effects on thyroid hormone synthesis and metabolism .
Environmental Impact Studies
The environmental impact of sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide , is an important area of study. These compounds can persist in the environment and affect microbial communities, so understanding their ecological footprint is crucial .
properties
IUPAC Name |
2-amino-5-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLOSOKWLMKMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485475 |
Source
|
Record name | 2-amino-5-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorobenzenesulfonamide | |
CAS RN |
5790-69-2 |
Source
|
Record name | 2-amino-5-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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